N-(thiophen-3-ylmethyl)cyclobutanecarboxamide N-(thiophen-3-ylmethyl)cyclobutanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1209669-97-5
VCID: VC4175296
InChI: InChI=1S/C10H13NOS/c12-10(9-2-1-3-9)11-6-8-4-5-13-7-8/h4-5,7,9H,1-3,6H2,(H,11,12)
SMILES: C1CC(C1)C(=O)NCC2=CSC=C2
Molecular Formula: C10H13NOS
Molecular Weight: 195.28

N-(thiophen-3-ylmethyl)cyclobutanecarboxamide

CAS No.: 1209669-97-5

Cat. No.: VC4175296

Molecular Formula: C10H13NOS

Molecular Weight: 195.28

* For research use only. Not for human or veterinary use.

N-(thiophen-3-ylmethyl)cyclobutanecarboxamide - 1209669-97-5

Specification

CAS No. 1209669-97-5
Molecular Formula C10H13NOS
Molecular Weight 195.28
IUPAC Name N-(thiophen-3-ylmethyl)cyclobutanecarboxamide
Standard InChI InChI=1S/C10H13NOS/c12-10(9-2-1-3-9)11-6-8-4-5-13-7-8/h4-5,7,9H,1-3,6H2,(H,11,12)
Standard InChI Key OGZBZCGMSUYZLC-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)NCC2=CSC=C2

Introduction

N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a complex organic compound featuring a cyclobutanecarboxamide core linked to a thiophene ring. This compound is of interest in scientific research due to its potential biological activities and applications in chemistry and medicine. Despite limited specific studies directly referencing this compound, its structure suggests it could exhibit antimicrobial and anticancer properties, similar to other thiophene derivatives.

Chemical Reactions

N-(thiophen-3-ylmethyl)cyclobutanecarboxamide can participate in various chemical reactions:

  • Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

  • Reduction: The carbonyl group in the carboxamide can be reduced with lithium aluminum hydride or sodium borohydride to form amines.

  • Substitution: Electrophilic substitution reactions can occur on the thiophene ring using halogenating agents like bromine or chlorine.

Biological Activities

While specific biological data for N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is limited, compounds with similar structures often exhibit antimicrobial and anticancer properties. Thiophene derivatives are known for their diverse biological activities, including antioxidant and antibacterial effects .

Biological ActivityDescription
Antimicrobial ActivityThiophene derivatives often show activity against Gram-positive and Gram-negative bacteria.
Anticancer ActivityPotential for inhibiting cancer cell growth due to interactions with specific molecular targets.

Applications in Research and Industry

This compound serves as a building block in organic synthesis for creating more complex molecules. Its unique structure makes it valuable for drug development and materials science applications.

Application AreaDescription
ChemistryUsed in synthesizing complex molecules.
Biology/MedicineExplored for drug development due to its structural features.
IndustryUtilized in developing organic semiconductors and advanced materials.

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